5,7-Dihydrofuro[3,4-b]pyridin-3-ol
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Overview
Description
5,7-Dihydrofuro[3,4-b]pyridin-3-ol is a heterocyclic organic compound with the molecular formula C₇H₇NO It features a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the furan ring can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the furan or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-b]pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the fused ring system play crucial roles in its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydrofuro[3,4-b]pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Contains a methyl group, which can influence its chemical properties and applications.
Uniqueness
5,7-Dihydrofuro[3,4-b]pyridin-3-ol is unique due to the presence of the hydroxyl group on the pyridine ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C7H7NO2 |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridin-3-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-1-5-3-10-4-7(5)8-2-6/h1-2,9H,3-4H2 |
InChI Key |
QPGMZRZYVCZDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)O |
Origin of Product |
United States |
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